molecular formula C11H9ClN4O B11698107 N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11698107
M. Wt: 248.67 g/mol
InChI Key: PDHWFJRRCSBSPZ-VGOFMYFVSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by another group.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with biological targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the Schiff base moiety can interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the pyrazole ring enhances its potential biological activity compared to other similar Schiff bases.

Properties

Molecular Formula

C11H9ClN4O

Molecular Weight

248.67 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9ClN4O/c12-9-4-2-1-3-8(9)7-14-16-11(17)10-5-6-13-15-10/h1-7H,(H,13,15)(H,16,17)/b14-7+

InChI Key

PDHWFJRRCSBSPZ-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NN2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NN2)Cl

Origin of Product

United States

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